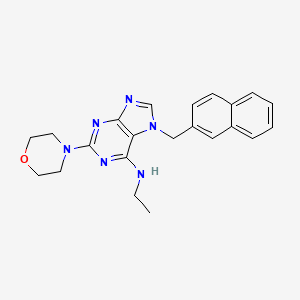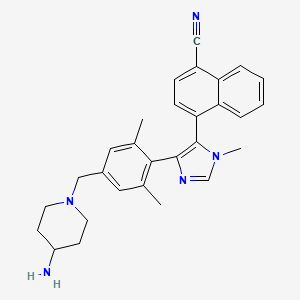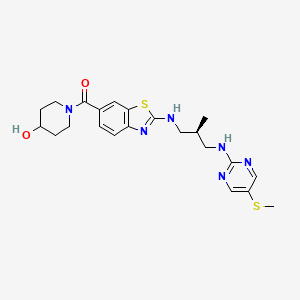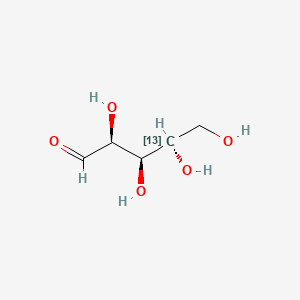
DprE1-IN-6
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
DprE1-IN-6 is a compound known for its inhibitory effects on the enzyme decaprenylphosphoryl-β-D-ribose 2′-epimerase (DprE1). This enzyme is crucial in the biosynthesis of the mycobacterial cell wall, making this compound a significant compound in the fight against tuberculosis, particularly drug-resistant strains of Mycobacterium tuberculosis .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of DprE1-IN-6 involves a multi-step process that includes the formation of key intermediates through various organic reactions. One common synthetic route involves the use of benzothiazole derivatives, which are synthesized through reactions such as diazo-coupling, Knoevenagel condensation, and Biginelli reaction . These intermediates are then further modified to produce this compound.
Industrial Production Methods
Industrial production of this compound typically involves large-scale organic synthesis techniques. The process is optimized for high yield and purity, often involving the use of automated reactors and continuous flow systems to ensure consistent production. Quality control measures, such as high-performance liquid chromatography (HPLC), are employed to monitor the purity and concentration of the final product .
Análisis De Reacciones Químicas
Types of Reactions
DprE1-IN-6 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups present in this compound.
Substitution: The compound can undergo nucleophilic and electrophilic substitution reactions to form new compounds.
Common Reagents and Conditions
Common reagents used in the reactions involving this compound include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. The reactions are typically carried out under controlled conditions, including specific temperatures, pressures, and pH levels .
Major Products Formed
The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. For example, oxidation reactions may produce oxidized derivatives, while substitution reactions can yield a variety of substituted compounds with different functional groups .
Aplicaciones Científicas De Investigación
DprE1-IN-6 has a wide range of scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry:
Chemistry: Used as a model compound for studying enzyme inhibition and reaction mechanisms.
Biology: Employed in research on mycobacterial cell wall biosynthesis and the development of new antimicrobial agents.
Medicine: Investigated for its potential as a therapeutic agent against drug-resistant tuberculosis.
Industry: Utilized in the development of new drugs and chemical processes for large-scale production
Mecanismo De Acción
DprE1-IN-6 exerts its effects by inhibiting the enzyme decaprenylphosphoryl-β-D-ribose 2′-epimerase (DprE1). This enzyme is involved in the conversion of decaprenylphosphoryl-β-D-ribose to decaprenylphosphoryl-2-keto-β-D-erythropentose, a crucial step in the biosynthesis of the mycobacterial cell wall. By inhibiting DprE1, this compound disrupts the production of essential cell wall components, leading to the death of the mycobacteria .
Comparación Con Compuestos Similares
DprE1-IN-6 is unique in its high potency and specificity for the DprE1 enzyme. Similar compounds include:
Benzothiazinones: These compounds also inhibit DprE1 but may have different binding affinities and mechanisms of action.
Macozinone: Another DprE1 inhibitor currently in clinical trials.
OPC-167832: A potent DprE1 inhibitor with a different chemical structure.
TBA-7371: A novel DprE1 inhibitor with promising anti-tubercular activity .
This compound stands out due to its strong inhibitory effects and potential for treating drug-resistant tuberculosis, making it a valuable compound in ongoing research and drug development efforts.
Propiedades
Fórmula molecular |
C22H24N6O |
|---|---|
Peso molecular |
388.5 g/mol |
Nombre IUPAC |
N-ethyl-2-morpholin-4-yl-7-(naphthalen-2-ylmethyl)purin-6-amine |
InChI |
InChI=1S/C22H24N6O/c1-2-23-20-19-21(26-22(25-20)27-9-11-29-12-10-27)24-15-28(19)14-16-7-8-17-5-3-4-6-18(17)13-16/h3-8,13,15H,2,9-12,14H2,1H3,(H,23,25,26) |
Clave InChI |
WPINVMNTXVOWAN-UHFFFAOYSA-N |
SMILES canónico |
CCNC1=NC(=NC2=C1N(C=N2)CC3=CC4=CC=CC=C4C=C3)N5CCOCC5 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-[9-[(2R,3S,5R)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-3-[2-cyanoethoxy-[di(propan-2-yl)amino]phosphanyl]oxy-4-(2-methoxyethoxy)oxolan-2-yl]-6-oxo-1H-purin-2-yl]-2-methylpropanamide](/img/structure/B12396843.png)
![(2R)-2-amino-3-[(2',7'-difluoro-3',6'-dihydroxy-1-oxospiro[2-benzofuran-3,9'-xanthene]-5-carbonyl)amino]propanoic acid](/img/structure/B12396858.png)











![1-[(2R,3S)-4-hydroxy-3-methoxy-5-methylideneoxolan-2-yl]-5-methylpyrimidine-2,4-dione](/img/structure/B12396938.png)
